molecular formula C12H15BrN2O2S B1457962 3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034154-29-3

3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1457962
M. Wt: 331.23 g/mol
InChI Key: DBFNMMYGTSVQTR-UHFFFAOYSA-N
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Description

The compound “3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” belongs to the class of organic compounds known as benzo[d]thiazoles . Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Molecular Structure Analysis

The molecular structure of “3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” would likely include a benzo[d]thiazol ring, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also likely contains methoxy and allyl groups attached to the benzo[d]thiazol ring.

Scientific Research Applications

Antibacterial Agents

A study by Shiran et al. (2013) focused on the regioselective synthesis of novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, including bis-allyl-3H-thiazoles. These compounds demonstrated efficient antibacterial activities against several pathogens, highlighting their potential as antibacterial agents Jafar Abbasi Shiran, A. Yahyazadeh, M. Mamaghani, M. Rassa, 2013.

Chemical Synthesis and Reactivity

The chemical reactivity of similar compounds was explored by Sokolov et al. (2012), who studied cycloaddition and cyclocondensation reactions of methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate. This work contributes to the understanding of the reactivity of thiazole derivatives in synthesizing heterocyclic compounds V. Sokolov, A. Aksinenko, T. A. Epishina, T. V. Goreva, 2012.

Synthesis of Derivatives

Velikorodov et al. (2011) provided insights into the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, showcasing a method for alkylation and acylation to afford 3-substituted derivatives. This research underlines the synthetic versatility of thiazole-based compounds A. V. Velikorodov, A. K. Kuanchalieva, E. Melent’eva, O. L. Titova, 2011.

Analgesic Properties

Research by Demchenko et al. (2018) on (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives identified potential analgesic properties. The study aimed at synthesizing new compounds and evaluating their analgesic activities, contributing to pain management research S. A. Demchenko, H. Yeromina, L. Perekhoda, T. Bukhtiarova, L. Bobkova, A. Demchenko, 2018.

Future Directions

The future directions for research on “3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” could include further investigation of its synthesis, physical and chemical properties, biological activity, and potential applications. Given the biological activity of some benzo[d]thiazol derivatives, this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

4,7-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.BrH/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h4-6,13H,1,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFNMMYGTSVQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N)N2CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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